molecular formula C9H12O B144640 (R)-(+)-1-Phenyl-1-propanol CAS No. 1565-74-8

(R)-(+)-1-Phenyl-1-propanol

Cat. No. B144640
CAS RN: 1565-74-8
M. Wt: 136.19 g/mol
InChI Key: DYUQAZSOFZSPHD-SECBINFHSA-N
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Description

(R)-(+)-1-Phenyl-1-propanol is a chiral alcohol that has garnered interest due to its potential applications in various biological and chemical processes. The compound's chirality is of particular significance in biological systems where enantiomers can have drastically different effects.

Synthesis Analysis

The synthesis of (R)-(+)-1-Phenyl-1-propanol and its derivatives has been explored through various methods. One approach involves the fermentation of molasses with yeast and the addition of benzaldehyde, leading to the production of (R)-(-)-1-hydroxy-1-phenyl-2-propanone, which can be further transformed into the desired compound . Another method includes the preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, which is an inhibitor of murine glucocerebroside synthetase. This process involves the separation of isomers and characterization through techniques such as TLC and HPLC .

Molecular Structure Analysis

The molecular structure of (R)-(+)-1-Phenyl-1-propanol and its complexes can be determined using techniques such as X-ray crystallography. For instance, the crystal structures of certain sulfonamido propanoate derivatives have been elucidated, revealing the presence of intermolecular hydrogen bonds that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

(R)-(+)-1-Phenyl-1-propanol is involved in various chemical reactions, including Oppenauer-type oxidation and transfer hydrogenation. Half-sandwich complexes containing bis(chalcogenoethers) ligands have been shown to catalyze these reactions efficiently, with certain complexes demonstrating high turnover numbers (TON values) . Additionally, the effects of micro-solvation on the radical cation of (R)-(+)-1-Phenyl-1-propanol have been studied, indicating that solvation can significantly affect the energy barriers of fragmentation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(+)-1-Phenyl-1-propanol can be influenced by its interactions with other molecules. For example, the monohydrated clusters of the compound have been investigated using mass-resolved spectroscopy and density functional calculations, providing insights into the binding energies and cluster structures . These studies are crucial for understanding the behavior of (R)-(+)-1-Phenyl-1-propanol in different environments and can inform its applications in chemical synthesis and biological systems.

Scientific Research Applications

Chiral Building Block and Synthetic Intermediate

(R)-(+)-1-Phenyl-1-propanol is used as a chiral building block and synthetic intermediate in the pharmaceutical industry. Its enantioselective production has been systematically investigated using response surface methodology, demonstrating its significance in pharmaceutical synthesis (Soyer, Bayraktar, & Mehmetoğlu, 2010).

Role in Catalytic Reactions

The compound is utilized in catalytic reactions, such as the enantioselective addition of diethylzinc to aldehydes, showcasing its relevance in chemical synthesis processes (Asami et al., 2015).

Study in Micro-Solvation Effects

Research on the micro-solvation effects on the radical cation of R-(+)-1-phenyl-1-propanol has been conducted. This research provides insights into the molecular interactions and properties of this compound (Piccirillo et al., 2004).

Application in Asymmetric Synthesis

(R)-(+)-1-Phenyl-1-propanol is involved in the asymmetric synthesis of compounds like (S)-3-chloro-1-phenyl-1-propanol, used as chiral intermediates in the creation of antidepressant drugs (Choi et al., 2010).

Investigation in Molecular Complexes

Studies have been carried out on the short-range interactions within molecular complexes formed in supersonic beams using R-(+)-1-phenyl-1-propanol, contributing to the understanding of molecular interactions and chiral discrimination (Latini et al., 2000).

Spectroscopic Analysis

Spectroscopic methods like resonance two-photon ionization have been applied to study the properties and structures of (R)-(+)-1-phenyl-1-propanol, offering insights into its chiral characteristics (Giardini-Guidoni et al., 2000).

Chiral Recognition Studies

Research on chiral recognition by complexation with (R)-(+)-1-phenyl-1-propanol has been performed, demonstrating its potential in chiral discrimination processes (Scuderi et al., 2003).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This includes its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies on the compound, such as exploring new synthesis methods, studying its reactions under different conditions, investigating its potential uses, or evaluating its safety and environmental impact.


properties

IUPAC Name

(1R)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQAZSOFZSPHD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Phenyl-1-propanol

CAS RN

1565-74-8
Record name (+)-1-Phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-1-Phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

The synthesis of the title compound (26F) was accomplished in a four-step, three-pot reaction sequence. Commercially available 3-methyl-p-anisaldehyde was reacted with ethylmagnesium bromide to provide its phenylpropanol derivative. This alcohol was then oxidized to the corresponding ketone in the usual manner with PCC. This ketone was subsequently reacted with (R)-naphthyl-1-ethylamine in the presence of Ti(i-PrO)4 to provide the imine. This imine was reduced in high diastereoselective yield by catalytic hydrogenation in the presence of Raney-nickel.
[Compound]
Name
title compound ( 26F )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(+)-Me-IAN amine (19.0 mg, 66.8 μmol) was dissolved in toluene (0.85 mL) in a 10 mL flask. Et2Zn (1.22 mL, 1.1 M in toluene, 1.34 mmol) was added in one portion via syringe. Immediately, a clear red-orange solution formed. After stirring for 30 min., benzaldehyde (0.068 mL, 0.669 mmol) was added. This addition immediately lightened the solution to a pale orange-yellow. After 19 h, the solution returned to its red-orange color. Water was added and the mixture was extracted three times with CH2Cl2. The combined organic phases were dried over MgSO4, filtered, and concentrated iii vacuo. Purification of the crude product via flash column chromatography on silica gel gave 1-hydroxy-1-phenylpropane as a light yellow liquid (28.6 mg, 31.4%). HPLC analysis of the product (OD column, 1.0 mL/min, 2% iPrOH in hexanes) gave 85.2% ee (retention time of major peak=13.7 min, retention time of minor peak=16.3 min) and a decrease in the ee of (+)-Me-IAN amine (from 99% to 93.2% ee).
[Compound]
Name
(+)-Me
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
solvent
Reaction Step One
Name
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Quantity
0.068 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
279
Citations
S Piccirillo, M Satta, D Catone, D Scuderi… - Physical Chemistry …, 2004 - pubs.rsc.org
The effects of micro-solvation on the radical cation of R-(+)-1-phenyl-1-propanol, have been investigated. The energy thresholds of the homolytic Cα–Cβ bond breaking of R-(+)-1-phenyl…
Number of citations: 11 pubs.rsc.org
M Satta, A Latini, S Piccirillo, TM Di Palma… - Chemical Physics …, 2000 - Elsevier
Isolated hydrated clusters of chiral R(+)-1-phenyl-1-propanol have been studied in a supersonic molecular beam by means of one- and two-color resonant two-photon ionization mass-…
Number of citations: 33 www.sciencedirect.com
D Scuderi, A Paladini, M Satta, D Catone… - Physical Chemistry …, 2003 - pubs.rsc.org
Wavelength and mass resolved resonance-enhanced multiphoton ionization (REMPI) excitation spectra of (R)-(+)-1-phenyl-1-propanol (PR) and its complexes with some chiral diols, ie …
Number of citations: 15 pubs.rsc.org
AG Guidoni, A Paladini, F Rondino… - Organic & …, 2005 - pubs.rsc.org
Wavelength and mass resolved resonance-enhanced two photon ionization (R2PI) excitation spectra of (R)-(+)-1-phenyl-1-propanol (PR) and its complexes with some chiral esters, ie …
Number of citations: 16 pubs.rsc.org
A Soyer, E Bayraktar, Ü Mehmetoglu - Preparative Biochemistry & …, 2010 - Taylor & Francis
Optically active 1-phenyl 1-propanol is used as a chiral building block and synthetic intermediate in the pharmaceutical industries. In this study, the enantioselective production of 1-…
Number of citations: 11 www.tandfonline.com
H Zhao, Y Zhu, M Tong, J He, C Liu, M Tang - Journal of molecular …, 2012 - Springer
Cyclic peptides are exciting novel hosts for chiral and molecular recognition. In this work, the inclusion complexes of cyclic decapeptide (CDP) with the 1-phenyl-1-propanol …
Number of citations: 15 link.springer.com
YB Tewari, DJ Vanderah, JD Rozzell - Journal of Molecular Catalysis B …, 2003 - Elsevier
The thermodynamics of the lipase-catalyzed transesterification reactions of butyl acetate and 1-phenyl-1-alkanols from C 1 to C 4 have been studied in organic solvents. Equilibrium …
Number of citations: 16 www.sciencedirect.com
YB Tewari, N Kishore, JD Rozzell, DJ Vanderah… - The Journal of Chemical …, 2006 - Elsevier
The equilibrium constants K for the reactions (1-phenyl-1-alkanone+2-propanol=1-phenyl-1-alkanol+acetone) in the solvents n-pentane and n-hexane have been determined by using …
Number of citations: 6 www.sciencedirect.com
M Szaleniec, A Dudzik, M Pawul, B Kozik - Journal of Chromatography A, 2009 - Elsevier
The Quantitative Structure Retention Relationship (QSRR) modeling techniques are employed for prediction of retention behavior of chiral secondary alkylaromatic and alkylheterocyclic …
Number of citations: 44 www.sciencedirect.com
MY Yin, GL Yuan, YQ Wu, MY Huang… - Journal of Molecular …, 1999 - Elsevier
A silica-supported chitosan–palladium complex has been found to catalyze the asymmetric hydrogenation of some ketones to corresponding chiral alcohols, such as acetophenone to (…
Number of citations: 117 www.sciencedirect.com

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